molecular formula C11H17N3O2 B2451517 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid CAS No. 2044872-28-6

1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Cat. No. B2451517
CAS RN: 2044872-28-6
M. Wt: 223.276
InChI Key: REGDFICWYLWJDF-UHFFFAOYSA-N
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Description

1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (MPTBC) is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound belongs to the class of benzotriazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Esterification and Coupling Reagent

1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid has been researched for its utility in the esterification of carboxylic acids with alcohols and phenols. This process, using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent, enables the synthesis of esters under mild conditions, offering good to high yields in acetonitrile at room temperature (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2008).

Biotransformation and Environmental Implications

The compound's derivatives, specifically benzotriazoles, are significant in studying the biotransformation in wastewater treatment. Research has shown that these compounds undergo various biological degradation mechanisms, with major transformation products identified. This finding is crucial for understanding micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).

Biological Activity and Medical Research

Investigations into 1-alkyl-benzotriazole-5-carboxylic acids have revealed their role as selective agonists of the human orphan G-protein-coupled receptor GPR109b. This discovery is significant for understanding receptor interactions and potential drug development (Semple et al., 2006).

Organic Synthesis and Chemical Transformations

This compound and its analogs have been synthesized and used in various chemical transformations. These include the preparation of thiol esters from carboxylic acids and thiols, providing a novel method for synthesis at room temperature (Movassagh, Balalaie, & Shaygan, 2007).

Synthesis of Carboxylic Acids

The compound has been used in the synthesis of carboxylic acids, offering a safe alternative to traditional methods. This includes the conversion of carboxylic acids into homologated acids or esters, demonstrating its versatility in organic chemistry (Katritzky, Zhang, Fang, & Steel, 2001).

Mechanism of Action

Target of Action

The compound, also known as Imiquimod , primarily targets Toll-Like Receptor 7 (TLR7) . TLR7 is a part of the immune system that recognizes single-stranded RNA in endosomes, which are often found in viruses and bacteria . By binding to TLR7, Imiquimod enhances the production of endogenous proinflammatory cytokines, heightening both innate and adaptive immunity .

Mode of Action

Imiquimod acts as an immune response modifier. It stimulates the innate immune system by activating TLR7 . This activation leads to the production of cytokines, which are crucial for immune responses .

Biochemical Pathways

Imiquimod’s action affects several biochemical pathways. As a TLR7 agonist, it triggers a cascade of immune responses, including the production of interferons, interleukins, and other cytokines . These molecules play a key role in mediating and regulating immune responses, inflammation, and hematopoiesis .

Result of Action

The activation of TLR7 by Imiquimod leads to a heightened immune response. This results in the production of cytokines that help control the production of warts . Additionally, Imiquimod is used to treat a skin condition of the face and scalp called actinic keratoses and certain types of skin cancer called superficial basal cell carcinoma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Imiquimod. For instance, the presence of other medications, the patient’s health status, and individual genetic factors can affect how Imiquimod works in the body

properties

IUPAC Name

3-(2-methylpropyl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-7(2)6-14-10-5-8(11(15)16)3-4-9(10)12-13-14/h7-8H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGDFICWYLWJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(CCC(C2)C(=O)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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